2,6,8-Trimethyl-non-5-en-4-one
Overview
Description
2,6,8-Trimethyl-non-5-en-4-one is an organic compound with the molecular formula C₁₂H₂₂O and a molecular weight of 182.3025 g/mol It is a ketone characterized by the presence of three methyl groups and a nonene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,8-Trimethyl-non-5-en-4-one typically involves the reaction of appropriate alkenes and ketones under controlled conditions. One common method involves the aldol condensation of 4-methyl-2-pentanone with 2-methyl-1-butene . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by dehydration to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,6,8-Trimethyl-non-5-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the reagent used.
Scientific Research Applications
2,6,8-Trimethyl-non-5-en-4-one has several applications in scientific research:
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6,8-Trimethyl-non-5-en-4-one involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in nucleophilic addition reactions. The compound’s reactivity is influenced by the presence of the double bond and the methyl groups, which can affect its interaction with enzymes and other biological molecules .
Comparison with Similar Compounds
2,6,8-Trimethyl-5-nonen-4-one: A closely related compound with similar structural features.
4-Methyl-2-pentanone: Another ketone with a simpler structure but similar reactivity.
2-Nonene, 4,6,8-trimethyl: A related alkene with similar molecular weight and properties.
Uniqueness: 2,6,8-Trimethyl-non-5-en-4-one is unique due to its specific arrangement of methyl groups and the presence of a nonene chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
(E)-2,6,8-trimethylnon-5-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h8-10H,6-7H2,1-5H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDBBNKHEUWCGE-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=CC(=O)CC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=C/C(=O)CC(C)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.